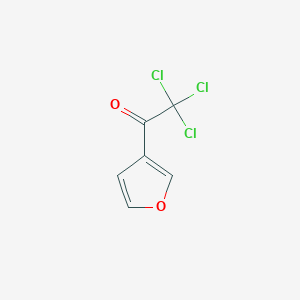
2,2,2-Trichloro-1-(3-furanyl)-ethanone
描述
2,2,2-Trichloro-1-(3-furanyl)-ethanone is a useful research compound. Its molecular formula is C6H3Cl3O2 and its molecular weight is 213.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2,2-Trichloro-1-(3-furanyl)-ethanone is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 211.46 g/mol
- IUPAC Name : 2,2,2-trichloro-1-(3-furanyl)ethanone
The presence of the trichloro group and the furan moiety is significant in determining its reactivity and biological activity.
Antitumor Activity
The compound's structural similarity to known anticancer agents raises the possibility of antitumor activity. Studies on related compounds indicate that trichloro groups can enhance cytotoxicity in cancer cell lines. For example, derivatives have been tested against colon carcinoma and other cancer types, showing promising results with IC values significantly lower than standard treatments .
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds with halogen substituents can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various trichloroacetophenones against E. coli and S. aureus. The results indicated that compounds with a furan ring exhibited enhanced activity compared to those without it. The minimum inhibitory concentration (MIC) was determined to be around 0.5–1 μmol L for effective derivatives .
Case Study 2: Cytotoxicity in Cancer Models
In vitro studies on cell lines such as HCT-15 (colon cancer) demonstrated that certain trichloro derivatives had IC values lower than conventional chemotherapeutics like doxorubicin. The presence of the furan moiety was critical for enhancing cytotoxic effects through increased cellular uptake and interaction with DNA .
Data Summary Table
属性
IUPAC Name |
2,2,2-trichloro-1-(furan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDKUQEBLZYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664355 | |
| Record name | 2,2,2-Trichloro-1-(furan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743420-66-8 | |
| Record name | 2,2,2-Trichloro-1-(furan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















